molecular formula C17H20Cl2FNO3 B4136035 2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride

2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride

Cat. No.: B4136035
M. Wt: 376.2 g/mol
InChI Key: KVYNBPPPEIIOCJ-UHFFFAOYSA-N
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Description

2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride typically involves multiple steps. One common method includes the reaction of 3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylamine with ethanol under specific conditions to form the desired product. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where similar compounds may not be as effective .

Properties

IUPAC Name

2-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO3.ClH/c1-22-16-9-13(10-20-6-7-21)8-15(18)17(16)23-11-12-2-4-14(19)5-3-12;/h2-5,8-9,20-21H,6-7,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYNBPPPEIIOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCO)Cl)OCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride
Reactant of Route 2
2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride
Reactant of Route 4
2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride
Reactant of Route 5
2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-[[3-Chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride

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